Karnamicin D4

Description

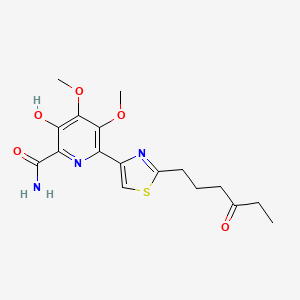

Karnamicin D4 is a secondary metabolite derived from the actinobacterium Saccharothrix aerocolonigenes strain NEAU-A2 . Structurally, it belongs to the karnamicin family, characterized by a hybrid pyridine-thiazole core with a molecular formula of C₁₇H₂₁N₃O₅S (molecular weight: 379.44 Da) . The compound features a fully substituted hydroxypyridine moiety and a thiazole group, assembled via a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway .

This compound exhibits dual bioactivity:

- Antifungal activity: Early studies reported a broad antifungal spectrum with minimum inhibitory concentrations (MIC) ranging from 3.1 to 50 µg/mL against fungi and yeasts .

- ACE inhibition: Recent research highlights its potent angiotensin-converting enzyme (ACE) inhibitory activity, with IC₅₀ values for karnamicin derivatives (E1–E6) spanning 0.24–5.81 µM, positioning it as a candidate for hypertension therapy .

Properties

CAS No. |

122535-62-0 |

|---|---|

Molecular Formula |

C17H21N3O5S |

Molecular Weight |

379.431 |

IUPAC Name |

3-hydroxy-4,5-dimethoxy-6-[2-(4-oxohexyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C17H21N3O5S/c1-4-9(21)6-5-7-11-19-10(8-26-11)12-15(24-2)16(25-3)14(22)13(20-12)17(18)23/h8,22H,4-7H2,1-3H3,(H2,18,23) |

InChI Key |

HAIXZPGKMNHUIM-UHFFFAOYSA-N |

SMILES |

CCC(=O)CCCC1=NC(=CS1)C2=NC(=C(C(=C2OC)OC)O)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Other Karnamicin Derivatives

The karnamicin family includes over 15 variants (e.g., B1, B2, E1–E6), differing in substituents on the pyridine-thiazole core. Key distinctions include:

Table 1: ACE Inhibition and Antifungal Activity of Karnamicin Derivatives

Key Findings :

- Potency : Karnamicin E1 is the most potent ACE inhibitor (IC₅₀ = 0.24 µM), surpassing E6 by ~24-fold .

- Structure-Activity Relationship (SAR) : Hydroxyl and methyl groups on the pyridine ring enhance ACE binding, while oxidation reduces efficacy .

- Antifungal Activity : this compound shows moderate antifungal activity, whereas B1 is less effective (MIC >50 µg/mL) .

Key Findings :

- Karnamicins’ hybrid structure enables dual targeting (ACE and antifungal pathways), unlike single-target synthetic drugs .

Comparison with Antifungal Agents

This compound’s antifungal activity is comparable to early-generation antifungals like pradimicins but less potent than modern azoles (e.g., fluconazole).

Table 3: Antifungal Activity Comparison

Note: *Postulated mechanism based on structural similarity to thiazole-containing antifungals. †External data.

Key Findings :

- This compound’s broad-spectrum activity is notable but requires higher concentrations than azoles .

- Its dual ACE-antifungal activity may benefit comorbid conditions (e.g., hypertension with fungal infections).

Comparison with Thiazole-Pyridine Hybrid Drugs

This compound shares structural motifs with clinical drugs but differs in application:

Table 4: Structural and Functional Comparison

| Compound | Core Structure | Therapeutic Use | Key Differences |

|---|---|---|---|

| This compound | Pyridine-thiazole | ACE inhibition, antifungal | Natural origin, dual bioactivity |

| Brompheniramine | Pyridine | Antihistamine | Lacks thiazole, targets H1 receptors |

| Ixabepilone | Thiazole | Anticancer | Epothilone analog, microtubule stabilization |

Key Findings :

- This compound’s fully substituted pyridine-thiazole core is rare in clinical drugs, offering unique binding properties for ACE and fungal targets .

Q & A

Q. How to conduct a comprehensive literature review to contextualize this compound findings within existing pharmacological studies?

- Methodological Answer : Use systematic review protocols (PRISMA guidelines) with keyword combinations (e.g., "this compound" AND "antimicrobial activity"). Employ citation chaining and tools like Connected Papers to map seminal studies. Critically appraise sources for bias using GRADE criteria .

Data Presentation and Analysis Templates

Adapted from , and 16

| Data Type | Recommended Format | Key Considerations |

|---|---|---|

| Dose-response curves | Non-linear regression plots | Label axes with units, highlight EC₅₀ |

| MIC values | Comparative bar charts | Include error bars (SD/SE), reference standards |

| Structural analysis | 2D chemical maps with annotations | Limit to 2–3 structures; avoid clutter |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.